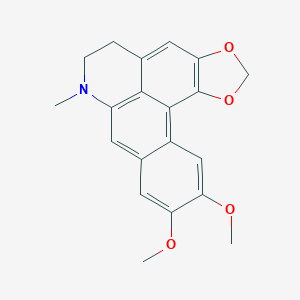

Dehydrodicentrine

Description

Structure

3D Structure

Properties

IUPAC Name |

16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(19),2(6),7,12(20),13,15,17-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZKFQOZVOUKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C5C=C(C(=CC5=CC1=C24)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173588 | |

| Record name | 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7-dihydro-10,11-dimethoxy-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19843-03-9 | |

| Record name | Dehydrodicentrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019843039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7-dihydro-10,11-dimethoxy-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dehydrodicentrine: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrodicentrine, an aporphine alkaloid isolated from plants of the Stephania genus, has emerged as a compound of interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of dehydrodicentrine's biological activities, with a primary focus on its well-established role as an acetylcholinesterase inhibitor. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key processes to serve as a valuable resource for ongoing and future research and development efforts. While the acetylcholinesterase inhibitory activity is well-documented, further investigation is warranted to fully elucidate its potential anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.

Core Biological Activity: Acetylcholinesterase Inhibition

Dehydrodicentrine is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism of action utilized in the treatment of conditions such as Alzheimer's disease and myasthenia gravis.

Quantitative Data

The primary quantitative measure of dehydrodicentrine's efficacy as an AChE inhibitor is its half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 Value | Source |

| Dehydrodicentrine | Acetylcholinesterase (AChE) | 2.98 µM | [1] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The AChE inhibitory activity of dehydrodicentrine was determined using a modified Ellman's method, a widely accepted colorimetric assay.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 405-412 nm. The presence of an inhibitor reduces the rate of this color change.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Dehydrodicentrine (test compound)

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well microplate, a reaction mixture is prepared containing phosphate buffer (pH 8.0), DTNB, and the AChE enzyme.

-

Inhibitor Addition: Dehydrodicentrine is added at various concentrations to the wells. A control well without the inhibitor is also prepared.

-

Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, ATCI.

-

Measurement: The absorbance is measured at multiple time points using a microplate reader to determine the rate of the reaction.

-

Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of dehydrodicentrine to the rate in the control well. The IC50 value is then determined from the dose-response curve.

Visualization: Acetylcholinesterase Inhibition Assay Workflow

References

Dehydrodicentrine: A Technical Guide to its Natural Sources and Isolation for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodicentrine is a bioactive aporphine alkaloid that has garnered significant interest within the scientific community for its potential therapeutic applications. Notably, it has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action makes dehydrodicentrine a compelling candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's, where cholinergic dysfunction is a key pathological feature. This technical guide provides a comprehensive overview of the natural sources of dehydrodicentrine, detailed methodologies for its isolation and purification, and an exploration of its mechanism of action through relevant signaling pathways.

Natural Sources of Dehydrodicentrine

Dehydrodicentrine is primarily found in plants belonging to the Menispermaceae family, a group known for its rich diversity of isoquinoline alkaloids. The principal species from which dehydrodicentrine has been isolated is Stephania epigaea.[1] While other species within the Stephania and related genera, such as Menispermum, are known to produce a variety of aporphine alkaloids, Stephania epigaea remains the most prominently cited source for dehydrodicentrine.[2][3][4][5] The alkaloid content in these plants can vary based on geographical location, season of harvest, and the specific plant part utilized. Generally, the roots and rhizomes are the most concentrated sources of these alkaloids.[1]

Isolation and Purification of Dehydrodicentrine

The isolation of dehydrodicentrine from its natural sources is a multi-step process involving extraction, separation, and purification. The following protocols are based on established methodologies for the isolation of aporphine alkaloids from plant materials.

Table 1: Quantitative Data for Alkaloid Extraction from Stephania epigaea

| Parameter | Value | Reference |

| Starting Material | Dried and powdered roots of Stephania epigaea | General Alkaloid Extraction Protocols |

| Extraction Solvent | 95% Ethanol | General Alkaloid Extraction Protocols |

| Extraction Method | Maceration or Soxhlet Extraction | General Alkaloid Extraction Protocols |

| Acid-Base Partitioning pH (Acidification) | 2-3 (with 2% HCl) | General Alkaloid Extraction Protocols |

| Acid-Base Partitioning pH (Basification) | 9-10 (with NH4OH) | General Alkaloid Extraction Protocols |

| Crude Alkaloid Yield | 1-3% of dry weight (typical for aporphine alkaloids) | Estimated based on similar studies |

Experimental Protocol: Extraction and Preliminary Separation

-

Preparation of Plant Material : The dried roots of Stephania epigaea are ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction : The powdered plant material is extracted with 95% ethanol at room temperature with continuous stirring for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction of the alkaloids.

-

Solvent Evaporation : The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning :

-

The crude extract is suspended in a 2% hydrochloric acid solution to protonate the alkaloids, rendering them water-soluble.

-

The acidic solution is then washed with diethyl ether or another nonpolar solvent to remove neutral and acidic impurities.

-

The aqueous layer is basified with ammonium hydroxide to a pH of 9-10, which deprotonates the alkaloids, making them soluble in organic solvents.

-

The basic solution is then extracted with chloroform or dichloromethane to isolate the crude alkaloid fraction.

-

-

Drying and Concentration : The organic layer containing the crude alkaloids is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the total crude alkaloid extract.

Experimental Protocol: Chromatographic Purification

The crude alkaloid extract is a complex mixture and requires further separation and purification using chromatographic techniques.

-

Column Chromatography :

-

The crude alkaloid extract is subjected to column chromatography on silica gel.

-

The column is typically eluted with a gradient of chloroform and methanol, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized under UV light or with Dragendorff's reagent.

-

-

Preparative Thin-Layer Chromatography (pTLC) :

-

Fractions containing compounds with similar TLC profiles to dehydrodicentrine are further purified using pTLC on silica gel plates.

-

A suitable solvent system is used to achieve optimal separation. The band corresponding to dehydrodicentrine is scraped from the plate and eluted with a mixture of chloroform and methanol.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Final purification to obtain high-purity dehydrodicentrine is often achieved using preparative or semi-preparative HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid).

-

Table 2: Typical Chromatographic Conditions for Dehydrodicentrine Purification

| Parameter | Description |

| Column Chromatography | |

| Stationary Phase | Silica gel (200-300 mesh) |

| Mobile Phase | Gradient of Chloroform:Methanol (100:0 to 90:10) |

| Preparative TLC | |

| Stationary Phase | Silica gel GF254 |

| Mobile Phase | Chloroform:Methanol (95:5) |

| HPLC | |

| Column | C18 (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) |

| Detection | UV at 254 nm and 280 nm |

Mechanism of Action: Acetylcholinesterase Inhibition

Dehydrodicentrine's primary recognized mechanism of action is the inhibition of acetylcholinesterase (AChE).[2] AChE is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine into choline and acetic acid, thus terminating the nerve impulse.

Signaling Pathway of Acetylcholinesterase and its Inhibition

By inhibiting AChE, dehydrodicentrine increases the concentration and duration of acetylcholine in the synaptic cleft. This leads to enhanced cholinergic neurotransmission, which can potentially alleviate the cognitive deficits associated with reduced acetylcholine levels in neurodegenerative diseases.

Experimental Workflow for Isolation and Purification

The overall workflow for obtaining pure dehydrodicentrine from its natural source involves a systematic progression from crude extraction to high-purity isolation.

Conclusion

Dehydrodicentrine presents a promising natural product scaffold for the development of novel therapeutics, particularly in the realm of neurodegenerative disorders. Its well-defined natural sources and established isolation methodologies provide a solid foundation for further research and development. The detailed protocols and workflows presented in this guide are intended to facilitate the efficient and effective isolation of dehydrodicentrine for subsequent pharmacological and clinical investigations. As research into aporphine alkaloids continues to evolve, the potential applications of dehydrodicentrine are likely to expand, making it a molecule of significant interest to the drug development community.

References

- 1. Identification of Bioactive Components of Stephania epigaea Lo and Their Potential Therapeutic Targets by UPLC-MS/MS and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rare oxoisoaporphine alkaloids from Menispermum dauricum with potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic bisbenzylisoquinoline alkaloids from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Aporphine Alkaloids: A Technical Guide to Phytochemistry and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine alkaloids represent the second largest group of isoquinoline alkaloids, following benzylisoquinolines.[1] These naturally occurring compounds are found in numerous plant families and are characterized by a tetracyclic core structure.[1] Their significance in drug development is underscored by their structural similarity to morphine and their diverse, potent pharmacological activities, including anticancer, anti-inflammatory, and neuroactive properties.[1][2][3] This guide provides an in-depth overview of the phytochemistry of aporphine alkaloids, detailing their biosynthesis, isolation, structural elucidation, and key pharmacological interactions.

Biosynthesis of Aporphine Alkaloids

The biosynthesis of the aporphine core is a fascinating example of intramolecular phenolic oxidative coupling. The pathway originates from the amino acids L-tyrosine or L-phenylalanine, which serve as precursors for the formation of benzylisoquinoline alkaloids.[4] A key intermediate in this pathway is the benzylisoquinoline alkaloid (S)-Reticuline.

The critical step in forming the aporphine scaffold is the intramolecular oxidative coupling of (S)-Reticuline. This reaction, mediated by cytochrome P450 enzymes (CYP80G2), involves the formation of a diradical intermediate, which then cyclizes via C-C bond formation to yield the proaporphine skeleton.[5][6] Subsequent enzymatic reactions, including dehydration and rearrangements, lead to the formation of various aporphine alkaloids, such as corytuberine and bulbocapnine.[1][6]

Caption: Generalized biosynthetic pathway of aporphine alkaloids from L-Tyrosine.

Phytochemistry and Distribution

Aporphine alkaloids have been isolated from at least 15 plant families.[1] Genera such as Corydalis, Glaucium, Nelumbo, and Alseodaphne are particularly rich sources.[1][7][8] The type and yield of alkaloids can vary significantly based on the plant species, geographical location, and extraction methodology.

| Aporphine Alkaloid | Plant Source | Part Used | Yield/Content | Reference |

| Glaucine | Corydalis yanhusuo | Tuber | 14.03% of total alkaloids | [9] |

| Nuciferine | Nelumbo nucifera | Leaves | 8.5 mg from 100 mg crude extract | [10][11] |

| Roemerine | Nelumbo nucifera | Leaves | 2.7 mg from 100 mg crude extract | [10][11] |

| Pronuciferine | Nelumbo nucifera | Leaves | 1.1 mg from 100 mg crude extract | [10][11] |

| 2-hydroxy-1-methoxyaporphine | Nelumbo nucifera | Leaves | 6.3 mg from 100 mg crude extract | [10][11] |

| Norisocorydine | Alseodaphne corneri | Leaves | Not specified | [12] |

| Isocorydine | Alseodaphne corneri | Leaves | Not specified | [12] |

Experimental Protocols: Extraction, Isolation, and Purification

The isolation of aporphine alkaloids from plant matrices is a multi-step process that leverages their basic nature. A generalized workflow is presented below, followed by a detailed protocol.

Caption: A typical experimental workflow for isolating aporphine alkaloids.

Detailed Methodology: Acid-Base Extraction

This protocol is a composite of standard methods for alkaloid extraction from plant material.[12][13][14][15]

-

Preparation of Plant Material: Air-dry the plant material (e.g., leaves, tubers) at room temperature or in an oven at 60°C and pulverize it into a fine powder.[14]

-

Defatting (Optional but Recommended): Macerate the powdered material in a non-polar solvent like n-hexane for 24-72 hours at room temperature to remove lipids and pigments.[13] Filter and discard the hexane extract. Air-dry the plant residue.

-

Alkaloid Extraction (Acidic): Extract the defatted powder with an acidic aqueous solution (e.g., 0.1 M HCl or 5% HCl) using methods like ultrasonic extraction or maceration.[13][14] This protonates the alkaloids, rendering them soluble in the aqueous phase. Repeat the extraction three times to ensure maximum yield.

-

Basification: Combine the acidic aqueous extracts and filter them. Slowly add a base (e.g., 10% ammonia solution or 0.1 M NaOH) to the filtrate with constant stirring until the pH reaches approximately 10-11.[13][14] This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

-

Liquid-Liquid Partitioning: Transfer the basified aqueous solution to a separatory funnel and perform a liquid-liquid extraction with a water-immiscible organic solvent such as dichloromethane (CH2Cl2) or ethyl acetate. Repeat this extraction multiple times until a Mayer's test on the aqueous layer is negative, indicating the complete extraction of alkaloids.

-

Concentration: Combine all organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.[12] Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

-

Purification: The crude extract is then subjected to various chromatographic techniques for separation and purification of individual alkaloids. Common methods include:

-

Column Chromatography (CC): Using silica gel with a gradient of solvents like dichloromethane and methanol.[12][13]

-

Preparative Thin Layer Chromatography (PTLC): For further purification of fractions obtained from CC.[12]

-

High-Speed Counter-Current Chromatography (HSCCC): A highly efficient method for separating complex mixtures without a solid stationary phase.[10][11][14]

-

Structural Elucidation

The definitive identification of isolated aporphine alkaloids relies on a combination of spectroscopic techniques.[12][16]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is commonly used to determine the molecular weight and elemental formula of the compound.[10][11] Tandem MS (MS/MS) provides fragmentation patterns that are crucial for structural confirmation.[15][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides essential information about the proton and carbon environments in the molecule. Characteristic chemical shifts for aromatic protons and methoxy groups are key indicators.[16][17]

-

2D NMR (COSY, HMQC, HMBC): These experiments are indispensable for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure.[12][16]

-

-

Other Spectroscopic Methods: UV-Visible and Infrared (IR) spectroscopy provide complementary information about chromophores and functional groups present in the molecule.[12][13]

Pharmacological Activities and Mechanism of Action

Aporphine alkaloids exhibit a wide range of biological activities. Glaucine and Bulbocapnine are two well-studied examples that demonstrate the therapeutic potential of this class of compounds.

Glaucine: A Multifunctional Alkaloid

Glaucine, primarily isolated from Glaucium flavum (yellow horned poppy), is used as an antitussive in several countries.[18] Its pharmacological profile is complex, involving multiple mechanisms of action.

-

PDE4 Inhibition & Calcium Channel Blockade: Glaucine acts as a non-competitive inhibitor of phosphodiesterase 4 (PDE4) with a Ki of 3.4 µM and also functions as a calcium channel blocker.[19][20] These dual actions contribute to its bronchodilator and anti-inflammatory effects, making it a subject of research for asthma treatment.[18][19][20]

-

Dopamine Receptor Antagonism: Glaucine demonstrates antagonist activity at dopamine receptors, with a preference for D1 and D1-like receptors.[18]

-

Anti-inflammatory and Anticancer Activity: It can inhibit the activation of NF-κB, which in turn reduces the expression of MMP-9, a gene involved in cell migration. This suggests potential applications in suppressing cancer cell invasion.[19]

| Pharmacological Activity of Glaucine | Target/Mechanism | Quantitative Data (IC50/Ki) | Reference |

| PDE4 Inhibition | Phosphodiesterase 4 | Ki = 3.4 µM | [19][20] |

| Bronchodilation | Calcium Channel Blockade | pD2 ≈ 4.5 | [20] |

| Dopamine Receptor Interaction | D1/D1-like Receptor Antagonist | Not specified | [18] |

| Anticancer (Breast Cancer Cells) | NF-κB Inhibition / MMP-9 Reduction | Dose-dependent | [19] |

Bulbocapnine: Dopaminergic System Modulation

Bulbocapnine is known for its effects on the central nervous system, particularly its interaction with dopamine pathways.

-

Dopamine Biosynthesis Inhibition: Bulbocapnine has been shown to inhibit dopamine biosynthesis in PC12 cells with an IC50 value of 26.7 µM.[21] This effect is partly achieved through the inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[21]

-

Dopamine Receptor Antagonism: Studies have indicated that bulbocapnine acts as a non-selective antagonist at both DA1 and DA2 dopamine receptors.[22] This interaction is central to its observed effects on motor activity and its potential as a tool for studying dopaminergic neurotransmission.

| Pharmacological Activity of Bulbocapnine | Target/Mechanism | Quantitative Data (IC50) | Reference |

| Dopamine Biosynthesis Inhibition | Tyrosine Hydroxylase (TH) Activity | IC50 = 26.7 µM | [21][23] |

| Dopamine Receptor Interaction | DA1 and DA2 Receptor Antagonist | Non-selective | [22] |

Signaling Pathway: Aporphine Alkaloid as a Dopamine Receptor Antagonist

The diagram below illustrates the generalized mechanism of an aporphine alkaloid, such as Bulbocapnine, acting as an antagonist at a G-protein coupled dopamine receptor (e.g., D1 receptor). By blocking the receptor, the alkaloid prevents the binding of dopamine, thereby inhibiting the downstream signaling cascade that leads to the production of cyclic AMP (cAMP).

Caption: Mechanism of dopamine receptor antagonism by an aporphine alkaloid.

Conclusion

The aporphine alkaloids are a structurally diverse and pharmacologically significant class of natural products. Their biosynthesis via intramolecular phenolic coupling provides a unique tetracyclic scaffold that has proven to be a rich source of bioactive compounds. The protocols for their extraction, isolation, and structural elucidation are well-established, enabling the discovery and characterization of new derivatives. With potent activities demonstrated in anticancer, anti-inflammatory, and neurological models, aporphine alkaloids continue to be promising lead compounds for drug development, warranting further investigation into their mechanisms of action and therapeutic potential.

References

- 1. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. imperial.ac.uk [imperial.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic review of the alkaloid constituents in several important medicinal plants of the Genus Corydalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ir.upsi.edu.my [ir.upsi.edu.my]

- 13. ejournal.upsi.edu.my [ejournal.upsi.edu.my]

- 14. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. Glaucine - Wikipedia [en.wikipedia.org]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bulbocapnine is not a selective DA1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects of Anonaine on Dopamine Biosynthesis and L-DOPA-Induced Cytotoxicity in PC12 Cells [mdpi.com]

Dehydrodicentrine as an Acetylcholinesterase Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of dehydrodicentrine's activity as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the functioning of the central nervous system. Inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease and other neurodegenerative conditions characterized by cholinergic deficits. This document synthesizes the available quantitative data, outlines a standard experimental protocol for assessing its inhibitory activity, and provides visual representations of the inhibitory mechanism and experimental workflow.

Quantitative Data: Inhibitory Potency

Dehydrodicentrine, an alkaloid, has been identified as an inhibitor of acetylcholinesterase.[1] The primary metric for quantifying the potency of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The available data for dehydrodicentrine is summarized below.

| Compound | Target Enzyme | IC50 Value | Compound Class |

| Dehydrodicentrine | Acetylcholinesterase (AChE) | 2.98 µM | Alkaloid |

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2] This leads to an accumulation of ACh, which can then enhance cholinergic neurotransmission. Reversible inhibitors, a class to which many natural product-derived compounds belong, typically bind to the active site of the enzyme, preventing the substrate (acetylcholine) from binding.[2] This increased availability of acetylcholine at the synapse is thought to help compensate for the loss of cholinergic neurons in conditions like Alzheimer's disease.[2]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The most common method for determining the in vitro acetylcholinesterase inhibitory activity of a compound is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the AChE-catalyzed hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Dehydrodicentrine (test compound)

-

Donepezil or Galantamine (positive control)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of dehydrodicentrine in a suitable solvent (e.g., DMSO) and then prepare serial dilutions at various concentrations.

-

Prepare a stock solution of the positive control (e.g., Donepezil).

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

A solution of dehydrodicentrine at a specific concentration (or the positive control, or solvent for the control reaction).

-

DTNB solution.

-

AChE solution.

-

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of dehydrodicentrine.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the dehydrodicentrine concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Conclusion and Future Directions

The available data indicates that dehydrodicentrine is a micromolar inhibitor of acetylcholinesterase. This positions the compound as a subject of interest for further investigation in the context of neurodegenerative disease research. Future studies should aim to:

-

Elucidate the kinetics of inhibition: Determine whether dehydrodicentrine acts as a competitive, non-competitive, or mixed-type inhibitor through detailed kinetic studies.

-

Investigate selectivity: Assess the inhibitory activity of dehydrodicentrine against butyrylcholinesterase (BuChE) to determine its selectivity profile.

-

In vivo studies: Evaluate the efficacy of dehydrodicentrine in animal models of cognitive impairment to understand its potential therapeutic effects in a biological system.

-

Structure-Activity Relationship (SAR) studies: Synthesize and test analogs of dehydrodicentrine to identify key structural features responsible for its inhibitory activity and to potentially develop more potent inhibitors.

This technical guide provides a foundational understanding of dehydrodicentrine's potential as an acetylcholinesterase inhibitor. The provided protocols and conceptual frameworks are intended to support further research and development in this area.

References

The Discovery of Dehydrodicentrine in Stephania epigaea: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of Dehydrodicentrine, an aporphine alkaloid, in the plant species Stephania epigaea. The document details its identification, biological activity, and the general methodologies relevant to its extraction and characterization.

Introduction

Stephania epigaea Lo, a member of the Menispermaceae family, is a traditional medicinal plant with a history of use for various ailments.[1] Phytochemical investigations of this plant have revealed a rich diversity of alkaloids, including protoberberine, aporphine, morphine, hasubanan, benzylisoquinoline, and bisbenzylisoquinoline types.[1] Among these, the aporphine alkaloid Dehydrodicentrine has been identified as a bioactive constituent with significant acetylcholinesterase (AChE) inhibitory activity.[1][2] This discovery opens avenues for further research into its therapeutic potential, particularly in the context of neurodegenerative diseases where AChE inhibitors are a key treatment strategy.

Quantitative Data

The primary quantitative data available for Dehydrodicentrine from Stephania epigaea pertains to its biological activity. The following table summarizes the reported inhibitory concentration (IC50) against acetylcholinesterase.

| Compound | Target Enzyme | IC50 Value (µM) | Source |

| Dehydrodicentrine | Acetylcholinesterase (AChE) | 2.98 | [1][2] |

Experimental Protocols

While the full, detailed experimental protocol from the primary discovery paper was not accessible, this section outlines a generalized, robust methodology for the extraction, isolation, and identification of aporphine alkaloids like Dehydrodicentrine from Stephania species, based on established phytochemical techniques.

General Extraction and Isolation of Alkaloids

-

Plant Material Preparation : The roots of Stephania epigaea are collected, dried, and pulverized to a fine powder to maximize surface area for extraction.

-

Extraction : The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature over an extended period or under reflux to enhance extraction efficiency.

-

Acid-Base Partitioning : The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from non-alkaloidal compounds.

-

The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic alkaloids, rendering them water-soluble.

-

This aqueous solution is then washed with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities.

-

The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10), deprotonating the alkaloids and making them soluble in an organic solvent.

-

The alkaloids are then extracted from the basified aqueous layer using an immiscible organic solvent (e.g., chloroform or dichloromethane).

-

-

Chromatographic Separation : The crude alkaloid extract is then subjected to various chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography : The extract is typically first fractionated using column chromatography over silica gel or alumina, with a gradient elution system of increasing polarity (e.g., a mixture of chloroform and methanol).

-

Preparative Thin-Layer Chromatography (pTLC) : Fractions containing compounds of interest are further purified using pTLC.

-

High-Performance Liquid Chromatography (HPLC) : Final purification to obtain highly pure Dehydrodicentrine is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

Structure Elucidation

The definitive structure of the isolated Dehydrodicentrine is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or other soft ionization techniques are used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information about the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR : Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing the complete connectivity of the molecule by showing proton-proton, proton-carbon (one-bond), and proton-carbon (long-range) correlations, respectively.

-

-

Comparison with Literature Data : The obtained spectroscopic data is compared with previously reported data for Dehydrodicentrine to confirm its identity.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation and identification of Dehydrodicentrine.

Signaling Pathway: Acetylcholinesterase Inhibition

The precise downstream signaling cascade of Dehydrodicentrine's interaction with acetylcholinesterase has not been fully elucidated. The following diagram illustrates the general mechanism of AChE inhibition.

Caption: General mechanism of Acetylcholinesterase (AChE) inhibition by Dehydrodicentrine.

Conclusion

The identification of Dehydrodicentrine in Stephania epigaea and the characterization of its potent acetylcholinesterase inhibitory activity highlight the therapeutic potential of this natural product. Further research is warranted to fully elucidate its pharmacological profile, including its specific mechanism of action, in vivo efficacy, and safety. The development of optimized extraction and synthetic methodologies will also be crucial for enabling more extensive preclinical and clinical investigations. This discovery underscores the importance of continued exploration of traditional medicinal plants as a source of novel drug leads.

References

- 1. Identification of Bioactive Components of Stephania epigaea Lo and Their Potential Therapeutic Targets by UPLC-MS/MS and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naturally Occurring Cholinesterase Inhibitors from Plants, Fungi, Algae, and Animals: A Review of the Most Effective Inhibitors Reported in 2012-2022 - Murray - Current Neuropharmacology [snv63.ru]

Dehydrodicentrine: A Pharmacological Review of an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodicentrine is an aporphine alkaloid that has been isolated from various plant species, including those of the Stephania genus. While the broader class of aporphine alkaloids has been investigated for a range of biological activities, research on Dehydrodicentrine itself has been more focused. This technical guide provides an in-depth review of the currently available pharmacological data on Dehydrodicentrine, with a primary focus on its notable activity as an acetylcholinesterase inhibitor. The guide also highlights the current gaps in the pharmacological profile of this compound, presenting opportunities for future research and development.

Core Pharmacological Effect: Acetylcholinesterase Inhibition

The most well-documented pharmacological effect of Dehydrodicentrine is its potent inhibition of acetylcholinesterase (AChE), the key enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests potential therapeutic applications in conditions characterized by cholinergic deficits, such as Alzheimer's disease and other neurodegenerative disorders.

Quantitative Data

The inhibitory potency of Dehydrodicentrine against acetylcholinesterase has been quantified in the scientific literature. A summary of the key data point is presented below for clear comparison.

| Compound | Target Enzyme | IC50 Value (µM) | Source |

| Dehydrodicentrine | Acetylcholinesterase (AChE) | 2.98 | [1][2] |

Table 1: Acetylcholinesterase Inhibitory Activity of Dehydrodicentrine

Mechanism of Action and Signaling Pathway

Dehydrodicentrine, as an inhibitor of acetylcholinesterase, acts by preventing the hydrolysis of acetylcholine in the synaptic cleft. This leads to an increased concentration and prolonged availability of acetylcholine, thereby enhancing cholinergic neurotransmission. The generally accepted mechanism of AChE inhibition by various compounds involves binding to the active site of the enzyme, thus blocking the access of the natural substrate, acetylcholine.

Figure 1: Mechanism of Acetylcholinesterase Inhibition by Dehydrodicentrine. This diagram illustrates the contrast between a normal cholinergic synapse and one where Dehydrodicentrine is present, blocking the action of acetylcholinesterase and leading to enhanced cholinergic signaling.

Experimental Protocols

To facilitate the replication and further investigation of the acetylcholinesterase inhibitory activity of Dehydrodicentrine, a detailed methodology based on the widely used Ellman's method is provided below. This protocol is a representative example and may require optimization based on specific laboratory conditions.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory effect of Dehydrodicentrine on acetylcholinesterase activity.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel (or other suitable source)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Dehydrodicentrine (test compound)

-

Donepezil or Galantamine (positive control)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of Dehydrodicentrine and the positive control in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

Test compound solution (Dehydrodicentrine at various concentrations) or positive control or vehicle (for control wells).

-

AChE solution.

-

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, ATCI solution.

-

Immediately measure the absorbance at a specific wavelength (typically 412 nm) at regular intervals for a set duration using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of AChE inhibition for each concentration of Dehydrodicentrine using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

-

Plot the percentage of inhibition against the logarithm of the Dehydrodicentrine concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Figure 2: Experimental Workflow for AChE Inhibition Assay. This flowchart outlines the key steps involved in determining the acetylcholinesterase inhibitory activity of Dehydrodicentrine using the Ellman's method.

Other Pharmacological Effects: A Gap in Current Knowledge

A comprehensive review of the scientific literature reveals a significant lack of published data on other potential pharmacological effects of Dehydrodicentrine. While the broader class of aporphine alkaloids has been reported to possess various activities, including anti-inflammatory, anticancer, and cardiovascular effects, specific studies on Dehydrodicentrine in these areas are notably absent.

This presents a clear opportunity for future research. Investigating the potential cytotoxic, anti-proliferative, anti-inflammatory, and cardiovascular activities of Dehydrodicentrine could unveil novel therapeutic applications for this compound. Standard in vitro and in vivo screening models could be employed to explore these potential effects.

Conclusion and Future Directions

Dehydrodicentrine is a natural aporphine alkaloid with a confirmed and potent inhibitory activity against acetylcholinesterase. This singular, well-documented pharmacological effect makes it a compound of interest for further investigation in the context of neurodegenerative diseases. However, the full pharmacological potential of Dehydrodicentrine remains largely unexplored.

For researchers and drug development professionals, Dehydrodicentrine represents a promising lead compound for which the primary known activity is well-defined. The immediate future for Dehydrodicentrine research should involve:

-

In-depth mechanistic studies of its interaction with acetylcholinesterase to understand its binding mode and potential for selectivity.

-

Broad pharmacological screening to investigate its potential anti-inflammatory, anticancer, and cardiovascular effects.

-

In vivo studies to evaluate its efficacy, pharmacokinetic profile, and safety in relevant animal models of neurodegenerative diseases.

The elucidation of a broader pharmacological profile will be crucial in determining the full therapeutic potential of Dehydrodicentrine and its derivatives.

References

Dehydrodicentrine: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrodicentrine, an aporphine alkaloid, has emerged as a compound of interest with a spectrum of potential therapeutic applications. This technical guide provides a comprehensive overview of the existing research on dehydrodicentrine and its closely related analogues, focusing on its anticancer, neuroprotective, and anti-inflammatory properties. Due to the limited availability of data exclusively on dehydrodicentrine for some biological effects, this document incorporates findings from structurally similar compounds, such as dehydrocrenatidine and dehydrocorydaline, to infer potential mechanisms and activities. This guide includes available quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways to facilitate further research and drug development efforts.

Potential Therapeutic Uses

Acetylcholinesterase Inhibition

Dehydrodicentrine has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests its potential in the management of neurological conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Anticancer Activity

While direct and extensive studies on dehydrodicentrine's anticancer properties are limited, research on closely related aporphine alkaloids suggests a promising potential in oncology. The proposed anticancer mechanisms include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells.

Neuroprotective Effects

The neuroprotective potential of dehydrodicentrine is an area of growing interest. Its ability to inhibit acetylcholinesterase may contribute to neuroprotection by modulating cholinergic neurotransmission. Further research is required to elucidate other potential neuroprotective mechanisms, such as antioxidant or anti-inflammatory effects within the central nervous system.

Anti-inflammatory Activity

Emerging evidence on related compounds suggests that dehydrodicentrine may possess anti-inflammatory properties. The proposed mechanism involves the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, which plays a crucial role in the production of pro-inflammatory mediators.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of dehydrodicentrine and its analogues. It is important to note that data for dehydrodicentrine itself is limited, and much of the information is derived from studies on structurally similar compounds.

| Compound | Activity | Assay/Model | IC50 / EC50 / Other Metric | Reference |

| Dehydrodicentrine | Acetylcholinesterase Inhibition | Enzymatic Assay | IC50: 2.98 μM | [1][2] |

| Dehydrocrenatidine | Cytotoxicity (Liver Cancer) | Huh-7 and Sk-hep-1 cells | Effective concentrations: 5, 10, and 20 μM | [1] |

| Dehydrocorydaline | Cytotoxicity (Breast Cancer) | MDA-MB-231 cells | Effective concentrations: 20 and 50 µM | [3] |

| Dehydrocorydaline | Inhibition of IL-1β and IL-6 | LPS-stimulated macrophages | Concentration-dependent inhibition | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of dehydrodicentrine's therapeutic potential. These are generalized protocols that can be adapted for specific studies.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the in vitro inhibition of acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Dehydrodicentrine (or test compound) at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of the AChE enzyme solution to each well.

-

Add 25 µL of dehydrodicentrine at different concentrations to the respective wells. A control well should contain 25 µL of buffer instead of the inhibitor.

-

Incubate the plate at 37°C for 15 minutes.

-

To initiate the reaction, add 50 µL of DTNB solution followed by 50 µL of the ATCI substrate solution to each well.

-

Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of dehydrodicentrine compared to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, Huh-7)

-

Complete cell culture medium

-

Dehydrodicentrine (or test compound) at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of dehydrodicentrine and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.[5][6]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest the cells after treatment with dehydrodicentrine for the desired time.

-

Wash the cells twice with cold PBS and then resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.[7][8][9][10]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 10^6 cells after treatment with dehydrodicentrine.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12][13]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of dehydrodicentrine on signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-JNK, JNK, p-NF-κB, NF-κB, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like β-actin.[14][15][16]

Signaling Pathways

Based on studies of related aporphine alkaloids, dehydrodicentrine may exert its therapeutic effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation.

JNK Signaling Pathway in Apoptosis

Studies on dehydrocrenatidine suggest that it induces apoptosis in cancer cells by suppressing the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Dehydrodicentrine may share this mechanism.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of related compounds are linked to the inhibition of the NF-κB pathway. Dehydrodicentrine may similarly block the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory genes.[17]

G2/M Cell Cycle Arrest

Studies on dicentrine analogues have shown induction of G2/M cell cycle arrest in cancer cells.[18] This process involves the regulation of cyclin-dependent kinases (CDKs) and cyclins that control the transition from the G2 to the M phase.

Conclusion and Future Directions

Dehydrodicentrine exhibits a range of biological activities that warrant further investigation for its therapeutic potential. Its acetylcholinesterase inhibitory activity is the most directly evidenced effect. While its anticancer, neuroprotective, and anti-inflammatory properties are promising, much of the current understanding is inferred from structurally related aporphine alkaloids.

Future research should focus on:

-

Comprehensive in vitro screening: Determining the IC50 values of dehydrodicentrine against a wide panel of cancer cell lines.

-

Mechanistic studies: Elucidating the specific molecular targets and signaling pathways directly modulated by dehydrodicentrine in cancer, neuroprotection, and inflammation.

-

In vivo studies: Evaluating the efficacy and safety of dehydrodicentrine in relevant animal models of cancer, neurodegenerative diseases, and inflammatory conditions.

-

Pharmacokinetic and pharmacodynamic profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of dehydrodicentrine to assess its drug-like potential.

This technical guide serves as a foundational resource to stimulate and guide further research into the therapeutic applications of dehydrodicentrine, a promising natural product with the potential to be developed into novel therapies for a range of human diseases.

References

- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo studies on the anticancer activity of dehydroilludin M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of dehydrogeijerin in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dehydrocorydaline inhibits elevated mitochondrial membrane potential in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis Protocols | USF Health [health.usf.edu]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asianpubs.org [asianpubs.org]

Dehydrodicentrine: An Analysis of its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydrodicentrine, an aporphine alkaloid, has been identified as a potent inhibitor of acetylcholinesterase (AChE). However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its broader neuroprotective properties. While its AChE inhibitory activity suggests a potential therapeutic application in neurodegenerative diseases like Alzheimer's, detailed studies on its effects on neuronal apoptosis, oxidative stress, and associated signaling pathways are conspicuously absent. This document summarizes the currently available data on Dehydrodicentrine and related compounds, highlighting the need for further research to fully elucidate its neuroprotective mechanism of action.

Known Biochemical Activity

The primary and most well-documented neuroprotective-related activity of Dehydrodicentrine is its ability to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Data Presentation

Table 1: Acetylcholinesterase Inhibitory Activity of Dehydrodicentrine

| Compound | Target | IC50 Value | Source |

| Dehydrodicentrine | Acetylcholinesterase (AChE) | 2.98 μM | [1] |

This inhibitory action is significant as the potentiation of cholinergic neurotransmission is a key therapeutic strategy in the management of Alzheimer's disease.

Apoptotic and Cell Cycle Effects of a Related Analogue

While direct evidence for Dehydrodicentrine's role in apoptosis is lacking, a study on a synthesized analogue of the related compound Dicentrine has demonstrated cytotoxic effects on cancer cells. This analogue was shown to induce G2/M phase cell cycle arrest and apoptosis.[2] The apoptotic induction by this analogue was found to be 4.5-fold higher than that of Dicentrine itself.[2]

Mechanism of Action of Dicentrine Analogue

The primary mechanism identified for the apoptotic and cell cycle effects of the Dicentrine analogue was the inhibition of topoisomerase II activity.[2] This analogue was found to be 28-fold more potent than Dicentrine in inhibiting this enzyme.[2] It is important to note that these findings are for a synthetic analogue and cannot be directly extrapolated to Dehydrodicentrine without further investigation.

Experimental Protocols

Due to the limited research specifically on the neuroprotective properties of Dehydrodicentrine, detailed experimental protocols for such studies are not available in the current body of literature. The existing data on its AChE inhibitory activity is derived from standard enzymatic assays.

Signaling Pathways: A Knowledge Gap

The signaling pathways modulated by Dehydrodicentrine in the context of neuroprotection remain uninvestigated. Research on other compounds with neuroprotective effects often implicates pathways such as PI3K/Akt, MAPK, and NF-κB, which are involved in cell survival, inflammation, and oxidative stress responses. However, no such data currently exists for Dehydrodicentrine.

To illustrate a hypothetical experimental workflow for investigating these pathways, the following diagram is provided.

Conclusion and Future Directions

Dehydrodicentrine presents an interesting profile as a potent acetylcholinesterase inhibitor. This singular activity warrants further investigation into its potential as a therapeutic agent for neurodegenerative diseases. However, the current lack of data on its effects on neuronal survival, apoptosis, and oxidative stress represents a significant knowledge gap.

Future research should focus on:

-

In-depth in vitro studies: Utilizing neuronal cell lines and primary neurons to investigate the effects of Dehydrodicentrine on various neurotoxic insults.

-

Mechanism of action studies: Elucidating the signaling pathways modulated by Dehydrodicentrine to understand its molecular mechanism of action.

-

In vivo studies: Employing animal models of neurodegenerative diseases to evaluate the therapeutic efficacy and safety of Dehydrodicentrine.

A thorough investigation into these areas is imperative to translate the initial finding of AChE inhibition into a viable neuroprotective strategy.

References

A Technical Guide to the Anti-inflammatory Activity of Aporphine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Aporphine alkaloids represent a significant subclass of quinoline alkaloids characterized by their tetracyclic aromatic core structure.[1] Found widely in the plant kingdom, these natural compounds have garnered substantial interest in pharmacology due to their diverse biological activities, which include anti-inflammatory, antioxidant, antiviral, and anticancer properties.[2][3][4] This guide provides a comprehensive technical overview of the anti-inflammatory mechanisms of aporphine alkaloids, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways they modulate.

Core Signaling Pathways Modulated by Aporphine Alkaloids

Aporphine alkaloids exert their anti-inflammatory effects by targeting multiple key signaling cascades that regulate the expression of pro-inflammatory mediators. The most prominent of these are the NF-κB, MAPK, and JAK/STAT pathways.

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, the NF-κB p50/RelA dimer is held in the cytoplasm by an inhibitor protein, IκBα.[5] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), trigger a cascade that activates the IκB kinase (IKK) complex.[5][6] IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This process liberates NF-κB, allowing it to translocate into the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-6), enzymes (iNOS, COX-2), and other inflammatory mediators.[2][5]

Several aporphine alkaloids have been shown to potently inhibit this pathway at various points:

-

Boldine and Reticuline: Reduce the phosphorylation of both the p65 subunit of NF-κB and its inhibitor, IκBα.[7]

-

Dicentrine and O-methylbulbocapnine: Suppress the phosphorylation of NF-κB at serine 536 in LPS-stimulated RAW264.7 macrophages.[2]

-

Nuciferine: Inhibits the upstream MAPK pathway, which in turn affects NF-κB activation.[8]

-

Glaucine: Has been demonstrated to inhibit the overall activation of NF-κB.[9]

-

Taspine Derivative (SMU-Y6): Acts as a TLR2 antagonist, blocking the TLR2/MyD88 complex formation and subsequent NF-κB activation.[6]

Caption: Figure 1. Aporphine Alkaloid Inhibition of the Canonical NF-κB Pathway.

The MAPK family—comprising p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)—is another critical component of inflammatory signaling. Activated by upstream kinases in response to stimuli like LPS, MAPKs phosphorylate various transcription factors, including AP-1 (Activator Protein-1), which collaborates with NF-κB to drive inflammatory gene expression.[2] Aporphine alkaloids can attenuate inflammation by targeting this pathway.

-

Dicentrine and its analogs have been shown to suppress the activation of the MAPK signaling pathway.[2]

-

The taspine derivative SMU-Y6 impairs the phosphorylation of key MAPK proteins p38 and ERK1/2.[6]

-

Nuciferine 's inhibitory effect on NF-κB is linked to its ability to block the MAPK pathway.[8]

Caption: Figure 2. Aporphine Alkaloid Inhibition of the MAPK Pathway.

The JAK/STAT pathway is essential for signaling initiated by numerous cytokines. Cytokine binding to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[7]

-

Boldine and Reticuline have been observed to reduce the phosphorylation levels of both JAK2 and STAT3 in animal models of inflammation, thereby inhibiting the downstream expression of pro-inflammatory cytokines like TNF-α and IL-6.[7]

Caption: Figure 3. Aporphine Alkaloid Inhibition of the JAK/STAT Pathway.

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of aporphine alkaloids has been quantified in numerous in vivo and in vitro models. The following tables summarize key findings.

Table 1: In Vivo Anti-inflammatory Activity of Aporphine Alkaloids

| Alkaloid(s) | Animal Model | Assay | Dose / Route | Key Result | Citation(s) |

|---|---|---|---|---|---|

| Boldine | Guinea Pig | Carrageenan-induced paw edema | Oral | ED₅₀ = 34 mg/kg | [10][11] |

| Boldine | Mouse | Xylene-induced ear edema | 0.5 mg/kg (i.g.) | Significant mitigation of edema | [7] |

| Boldine | Rat | Carrageenan-induced paw edema | 0.5 mg/kg (i.g.) | Significant decrease in paw volume | [7] |

| Reticuline | Mouse | Xylene-induced ear edema | 0.25 mg/kg (i.g.) | Significant mitigation of edema | [7] |

| Reticuline | Rat | Carrageenan-induced paw edema | 0.25 mg/kg (i.g.) | Significant decrease in paw volume | [7] |

| Boldine + Reticuline | Rat/Mouse | Paw and Ear Edema Models | 0.5 + 0.25 mg/kg (i.g.) | Potentiated inhibitory effect | [7] |

| Glaucine | Rat | Granulation phase of inflammation | N/A | Successfully inhibited granulation | [12] |

| Glaucine | Rat | Yeast-induced paw edema | N/A | No effect on edema |[12] |

Table 2: In Vitro Anti-inflammatory Activity of Aporphine Alkaloids

| Alkaloid | Assay / Target | Cell Line / System | Concentration | Key Result | Citation(s) |

|---|---|---|---|---|---|

| Boldine | Prostaglandin Biosynthesis | Rat aortal rings | 75 µM | 53% inhibition | [10][13] |

| Glaucine | PDE4 Inhibition | Human bronchial tissue & PMNs | Kᵢ = 3.4 µM | Selective, non-competitive inhibition | [9][14][15] |

| Glaucine | [³H]-rolipram binding | Rat brain cortex membranes | IC₅₀ ≈ 100 µM | Displacement of rolipram | [14][15] |

| Dicentrine & Analogs | Pro-inflammatory mediators (IL-6, TNF-α, PGE₂, NO) | RAW264.7 macrophages | N/A | Restored LPS-induced levels | [2] |

| Dicentrine & Analogs | iNOS and COX-2 expression | RAW264.7 macrophages | N/A | Inhibited expression | [2] |

| Taspine Derivative (SMU-Y6) | TLR2 Binding Affinity | Purified TLR2 protein | Kₔ = 0.18 µM | High-affinity binding | [6] |

| Oxocrebanine | NO, PGE₂, TNF-α, IL-1β, IL-6 secretion | N/A | N/A | Significant suppression |[16] |

Experimental Protocols

Reproducibility in pharmacological research relies on detailed methodologies. Below are protocols for key experiments commonly used to evaluate the anti-inflammatory activity of aporphine alkaloids.

This is a classic in vivo model for acute inflammation.

-

Objective: To evaluate the acute anti-inflammatory activity of a test compound.

-

Animal Model: Wistar or Sprague-Dawley rats (150-200g).

-

Procedure:

-

Fast animals overnight with free access to water.

-

Administer the aporphine alkaloid or vehicle control orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. A positive control group receiving a standard NSAID (e.g., Indomethacin, 10 mg/kg) should be included.

-

After a set time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume immediately after injection (time 0) and at subsequent hourly intervals (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.

-

-

Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume at time 0. The percentage inhibition of edema for each treated group is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

This is a standard in vitro model to screen for anti-inflammatory agents and investigate their mechanisms.

-

Objective: To assess the effect of aporphine alkaloids on the production of inflammatory mediators (NO, cytokines) and the activation of signaling pathways in macrophages.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in 96-well or 6-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well for 96-well plates) and allow them to adhere overnight in DMEM supplemented with 10% FBS.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of the aporphine alkaloid for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Analysis Methods:

-

Cell Viability: Assess cytotoxicity of the compounds using an MTT or similar viability assay to ensure observed effects are not due to cell death.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess Reagent. Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Quantification (TNF-α, IL-6): Measure the concentration of cytokines in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, STAT3) to determine activation status.

-

RT-qPCR: Isolate total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR using specific primers for genes like iNOS, COX-2, TNF-α, and IL-6 to analyze changes in mRNA expression levels.

-

Caption: Figure 4. General Workflow for In Vitro Anti-inflammatory Screening.

Conclusion

Aporphine alkaloids are a versatile class of natural products with well-documented, potent anti-inflammatory activities.[2][17] Their efficacy stems from an ability to modulate multiple, critical pro-inflammatory signaling pathways, most notably NF-κB, MAPK, and JAK/STAT.[6][7] Compounds such as boldine, glaucine, dicentrine, and nuciferine have demonstrated significant effects in both cellular and animal models, inhibiting the production of key inflammatory mediators like NO, prostaglandins, and cytokines.[2][8][9][10] The data and protocols presented in this guide underscore the potential of aporphine alkaloids as lead compounds for the development of novel anti-inflammatory therapeutics. Future research focusing on structure-activity relationships, pharmacokinetic profiling, and target deconvolution will be crucial for translating these promising natural products into clinical candidates.

References

- 1. Aporphine - Wikipedia [en.wikipedia.org]

- 2. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of Boldine and Reticuline Isolated from Litsea cubeba through JAK2/STAT3 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]